molecular formula C15H10O5 B191490 2'-Hydroxydaidzein CAS No. 7678-85-5

2'-Hydroxydaidzein

Cat. No.: B191490
CAS No.: 7678-85-5
M. Wt: 270.24 g/mol
InChI Key: ZCTNPCRBEWXCGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Melanogenesis Inhibition and Skin Whitening

2'-Hydroxydaidzein derivatives like 8'‐hydroxydaidzein and 3'‐hydroxydaidzein from fermented soybean paste have shown potential in inhibiting melanogenesis. These derivatives reduced melanin synthesis in B16 murine melanoma cells and human skin equivalents, indicating their potential as effective inhibitors of hyperpigmentation and skin whitening agents (Goh et al., 2012).

Antioxidant and Anti-Inflammatory Activities

8-Hydroxydaidzein (8-HD), a metabolite of daidzein, has demonstrated antioxidant and anti-inflammatory activities. It reduces the production of radical oxygen species and suppresses inflammatory mediators like nitric oxide in activated macrophage-like cells. This suggests its potential use in cosmetics or anti-inflammatory drugs (Kim et al., 2018).

Obesity Management

3'-Hydroxydaidzein (OHD) shows promise in managing obesity. A study on mice with obesity induced by a high-fat diet found that OHD significantly reduced body weight and fat, alleviated hyperlipidemia, and modulated gut microbiota. These findings indicate OHD’s potential in obesity treatment by stimulating the browning of white adipose tissue (Tung et al., 2020).

Stability in Cosmetic Formulations

The stability of 8-Hydroxydaidzein in alkaline solutions is a concern, especially for its applications in cosmetics. It was found to be unstable in alkaline solutions, suggesting that it should be formulated in an acid solution for better stability (Chang, 2010).

Enhancing Anticancer Drug Efficacy

8-Hydroxydaidzein (8HD) may enhance the cytotoxicity of anticancer drugs like epirubicin in human colon adenocarcinoma cells. It appears to increase reactive oxygen species levels, intensify drug accumulation, and induce apoptosis pathways. These properties suggest 8HD’s role in overcoming multidrug resistance in cancer cells (Lo, 2012).

Anticancer and Antimelanogenesis Activities

Ortho-hydroxydaidzein (OHD) and ortho-hydroxygenistein (OHG), including 8-Hydroxydaidzein, are produced from fermented soybean foods or microbial fermentation. These compounds have exhibited anticancer and antimelanogenesis activities, highlighting their potential in therapeutic and cosmetic applications (Chang, 2014).

Autophagy, Apoptosis, and Differentiation in Leukemia Cells

8-Hydroxydaidzein induces autophagy, apoptosis, and differentiation in K562 human chronic myeloid leukemia cells. It also degrades BCR-ABL oncoprotein, suggesting its potential in leukemia therapy (Wu et al., 2020).

Absorption, Excretion, and Antioxidant Effect in Vivo

8-Hydroxydaidzein, when administered orally to rats, showed easy absorption and exerted biological activities including antioxidant effects in vivo (Esaki et al., 2005).

Mechanism of Action

Target of Action

2’-Hydroxydaidzein is a metabolite that primarily targets inflammatory cells . It has been found to inhibit the release of chemical mediators from these cells . In particular, it significantly inhibits the release of lysozyme and β-glucuronidase from rat neutrophils . These enzymes are involved in the immune response and inflammation, suggesting that 2’-Hydroxydaidzein may have anti-inflammatory effects .

Mode of Action

It is known to inhibit the release of certain enzymes from inflammatory cells . This suggests that it may interact with these cells to prevent the release of these enzymes, thereby reducing inflammation . Additionally, it has been found that 2’-Hydroxydaidzein can be hydroxylated by the enzyme CYP81E63 . This interaction could potentially influence its mode of action .

Biochemical Pathways

2’-Hydroxydaidzein is involved in the isoflavonoid biosynthesis pathway . It is a product of the enzyme 2’-hydroxydaidzein reductase, which catalyzes the reduction of 2’-hydroxy-2,3-dihydrodaidzein to 2’-hydroxydaidzein . This suggests that 2’-Hydroxydaidzein may play a role in the production of isoflavonoids, a class of compounds with various biological activities .

Pharmacokinetics

It is known that the bioavailability of similar compounds can be influenced by the dosage form . For example, the absorption of daidzein, a compound closely related to 2’-Hydroxydaidzein, was found to be better when administered as a solution compared to a suspension . This suggests that the pharmacokinetics of 2’-Hydroxydaidzein may also be influenced by its dosage form .

Result of Action

The primary result of 2’-Hydroxydaidzein’s action is the inhibition of the release of certain enzymes from inflammatory cells . This can lead to a reduction in inflammation, suggesting potential anti-inflammatory effects . Additionally, its involvement in the isoflavonoid biosynthesis pathway suggests that it may play a role in the production of isoflavonoids .

Biochemical Analysis

Biochemical Properties

2’-Hydroxydaidzein interacts with various enzymes and proteins in biochemical reactions. One such enzyme is 2’-hydroxydaidzein reductase, which catalyzes the hydroxylation of isoflavones, daidzein, and formononetin, yielding 2’-hydroxyisoflavones . This enzyme belongs to the family of oxidoreductases, specifically those acting on the CH-CH group of the donor with NAD+ or NADP+ as the acceptor .

Cellular Effects

2’-Hydroxydaidzein has been found to inhibit the release of chemical mediators from inflammatory cells . It significantly inhibits lysozyme and β-glucuronidase release from rat neutrophils, which is stimulated with fMLP/CB . This suggests that 2’-Hydroxydaidzein can influence cell function by modulating cell signaling pathways and gene expression.

Molecular Mechanism

At the molecular level, 2’-Hydroxydaidzein exerts its effects through binding interactions with biomolecules and changes in gene expression. It is involved in the biosynthesis of isoflavonoid-derived antimicrobial compounds of legumes . The enzyme 2’-hydroxydaidzein reductase, which interacts with 2’-Hydroxydaidzein, plays a crucial role in this process .

Dosage Effects in Animal Models

While specific studies on the dosage effects of 2’-Hydroxydaidzein in animal models are limited, it is known that the compound has significant effects on cellular processes in rat neutrophils

Metabolic Pathways

2’-Hydroxydaidzein is involved in the biosynthesis of isoflavonoid-derived antimicrobial compounds in legumes . This involves interactions with enzymes such as 2’-hydroxydaidzein reductase

Properties

IUPAC Name

3-(2,4-dihydroxyphenyl)-7-hydroxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O5/c16-8-1-3-10(13(18)5-8)12-7-20-14-6-9(17)2-4-11(14)15(12)19/h1-7,16-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCTNPCRBEWXCGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)O)C2=COC3=C(C2=O)C=CC(=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10227589
Record name 4H-1-Benzopyran-4-one, 3-(2,4-dihydroxyphenyl)-7-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10227589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2'-Hydroxydaidzein
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029372
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

7678-85-5
Record name 2′-Hydroxydaidzein
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7678-85-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2',4',7-Trihydroxyisoflavone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007678855
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-1-Benzopyran-4-one, 3-(2,4-dihydroxyphenyl)-7-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10227589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2',4',7-TRIHYDROXYISOFLAVONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4GQ94T5E87
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2'-Hydroxydaidzein
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029372
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

275 °C
Record name 2'-Hydroxydaidzein
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029372
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

At 0° C., a solution of 14 (1.0 g, 3.2 mmol) in CH2Cl2 was treated with BBr3 (16 mL, 16 mmol, 1 M in CH2Cl2) and the reaction mixture was allowed to stir at rt for 18 h. The reaction was quenched slowly with MeOH, concentrated and taken up in EtOAc. The EtOAc layer was washed with 2N HCl aq. And the EtOAc was dried over MgSO4, filtered, concentrated and chromatographed on silica gel (EtOAC/hexanes; 1:1) to yield 15 as a white solid (0.5 g).
Name
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2'-Hydroxydaidzein
Reactant of Route 2
2'-Hydroxydaidzein
Reactant of Route 3
2'-Hydroxydaidzein
Reactant of Route 4
2'-Hydroxydaidzein
Reactant of Route 5
2'-Hydroxydaidzein
Reactant of Route 6
2'-Hydroxydaidzein
Customer
Q & A

Q1: What is the biological significance of 2'-Hydroxydaidzein in plants?

A1: this compound plays a crucial role in the biosynthesis of isoflavonoid-derived antimicrobial compounds in legumes like licorice (Glycyrrhiza echinata L.) []. It serves as an intermediate compound in the pathway leading to the production of these defensive molecules.

Q2: How is this compound synthesized in plants?

A2: The enzyme isoflavone 2'-hydroxylase, encoded by the CYP81E1 gene, catalyzes the hydroxylation of isoflavones like daidzein to produce 2'-hydroxyisoflavones, including this compound []. This enzymatic reaction is critical for the production of specific isoflavonoids in plants.

Q3: Has this compound been found in other plants besides licorice?

A3: Yes, this compound has been isolated from the black gram (Phaseolus mungo L.) [], suggesting that the biosynthesis and utilization of this compound might be present in other legume species. This finding highlights the potential widespread occurrence of this specific isoflavonoid pathway in the plant kingdom.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.